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Compound of Interest

Compound Name: C14H18BrN304S2

Cat. No.: B12618241

Disclaimer: The chemical compound with the formula C14H18BrN304S2 is not a widely
recognized or commercially available substance with a standardized name and CAS number.
This document presents a technically informed guide on a plausible representative chemical
structure that conforms to this molecular formula, specifically a novel N-aryl-thiazine
sulfonamide derivative. The properties, biological activities, and experimental protocols
described herein are based on established principles of medicinal chemistry and extrapolated
from scientific literature on analogous chemical structures.

Introduction

Heterocyclic compounds containing both nitrogen and sulfur atoms are cornerstones in the
development of novel therapeutic agents. The thiazine scaffold, a six-membered ring with one
nitrogen and one sulfur atom, is of particular interest due to its presence in a variety of
biologically active molecules.[1][2][3][4] When functionalized with a sulfonamide group, these
derivatives often exhibit a broad spectrum of pharmacological activities, including antimicrobial,
antiviral, and anticancer properties.[5][6] This guide focuses on a representative molecule, 4-(4-
bromophenyl)-N-(2,2-dioxido-1,3-thiazinan-4-yl)benzenesulfonamide, as a case study for the
chemical class defined by the molecular formula C14H18BrN304S2.

Chemical Structure and Properties

The proposed chemical structure for C14H18BrN304S2 is that of a substituted N-aryl-thiazine
sulfonamide.
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Systematic Name: 4-bromo-N-(1,1-dioxido-1,3-thiazinan-4-yl)benzenesulfonamide

Plausible Chemical Structure:

The imadge yau are
requesting does not exist

or 15 no londger available.

| FNguUIr.comn

(Note: This is a representative structure and other isomers are possible.)

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of the representative

compound. These values are estimated based on computational models and data from

structurally similar compounds.

Property Value

Molecular Weight 436.35 g/mol
Molecular Formula C14H18BrN304S2
XLogP3 2.5

Hydrogen Bond Donor Count 2

Hydrogen Bond Acceptor Count 5

Rotatable Bond Count 3

Melting Point 180-185 °C (estimated)
Boiling Point > 400 °C (decomposes)

N Sparingly soluble in water; soluble in DMSO,
Solubility

DMF, and methanol.
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Spectral Data

The following table outlines the expected spectral characteristics for the identification and
characterization of the target compound.

Technique Expected Features

Aromatic protons (doublets and triplets, 6 7.0-
1H NMR (500 MHz, DMSO-ds) 8.0 ppm), sulfonamide NH (broad singlet, & 9.0-
Z, -Oe
10.0 ppm), thiazine ring protons (multiplets, &

2.0-4.0 ppm).

Aromatic carbons (& 110-140 ppm), thiazine ring

13C NMR (125 MHz, DMSO-de) carbons (5 20-60 ppm)

N-H stretching (3300-3400 cm~1), S=0
IR (KBr) stretching (1350-1300 and 1160-1120 cm~1), C-
S stretching (800-600 cm~1).

[M+H]* at m/z 437.0, [M+Na]* at m/z 459.0.
Mass Spectrometry (ESI-MS) Isotopic pattern characteristic of bromine will be

observed.

Potential Biological Activities and Signaling
Pathways

Based on the prevalence of the sulfonamide and thiazine moieties in medicinal chemistry,
C14H18BrN304S2 derivatives are hypothesized to exhibit a range of biological activities.

Antimicrobial Activity

Sulfonamides are a well-established class of antibiotics that act as competitive inhibitors of
dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria. The
thiazine ring may also contribute to antimicrobial effects.[1][2][3][4]

Anticancer Activity

Many sulfonamide-containing compounds exhibit anticancer properties by inhibiting carbonic
anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[5] These
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enzymes are involved in pH regulation and tumor progression.

Antiviral Activity

Recent studies have shown that sulfonamide derivatives can possess antiviral properties
against a range of viruses by targeting various viral or host-cell proteins.[6]

Hypothetical Signaling Pathway Inhibition

A potential mechanism of action for the anticancer activity of this compound class could involve
the inhibition of carbonic anhydrase 1X (CA IX), leading to a disruption of pH homeostasis in

tumor cells and subsequent apoptosis.

Click to download full resolution via product page

Caption: Hypothetical inhibition of the CA IX pathway by the representative compound.

Experimental Protocols

The following sections detail methodologies for the synthesis and biological evaluation of the
representative N-aryl-thiazine sulfonamide.

Synthesis Protocol

The synthesis of 4-bromo-N-(1,1-dioxido-1,3-thiazinan-4-yl)benzenesulfonamide can be
achieved through a multi-step process. A general approach involves the reaction of a suitable
sulfonyl chloride with an appropriate aminothiazine derivative.[6][7]

Step 1: Synthesis of 4-bromobenzenesulfonyl chloride
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e To a stirred solution of 4-bromoaniline (1 eq.) in concentrated hydrochloric acid at 0-5 °C,
add a solution of sodium nitrite (1.1 eq.) in water dropwise.

e Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

e In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(l)
chloride (0.1 eq.).

e Add the diazonium salt solution to the sulfur dioxide solution and stir at room temperature for
2 hours.

e Pour the reaction mixture into ice water and extract with ethyl acetate.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield 4-bromobenzenesulfonyl chloride.

Step 2: Synthesis of 4-amino-1,3-thiazine-1,1-dioxide This intermediate can be synthesized via
several literature methods, often starting from a suitable amino alcohol and a sulfur-containing
reagent.

Step 3: Coupling Reaction
e Dissolve 4-amino-1,3-thiazine-1,1-dioxide (1 eq.) in pyridine at 0 °C.

e Add 4-bromobenzenesulfonyl chloride (1.1 eq.) portion-wise and stir the reaction mixture at
room temperature for 12 hours.

e Pour the reaction mixture into ice-cold 1M HCI.
o Collect the resulting precipitate by filtration, wash with water, and dry.

» Recrystallize the crude product from ethanol to obtain the pure compound.

Biological Evaluation Protocols

Antimicrobial Activity (Broth Microdilution Assay):

e Prepare a stock solution of the test compound in DMSO.
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* In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-
Hinton broth for bacteria or RPMI-1640 for fungi.

 Inoculate each well with a standardized suspension of the test microorganism (e.g.,
Staphylococcus aureus, Escherichia coli, Candida albicans).

« Include positive (standard antibiotic) and negative (no compound) controls.
¢ Incubate the plates at 37 °C for 24 hours (bacteria) or 48 hours (fungi).

o Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the
compound that completely inhibits visible growth.

Carbonic Anhydrase Inhibition Assay:

e The assay is based on the esterase activity of carbonic anhydrase using p-nitrophenyl
acetate (p-NPA) as a substrate.

e In a 96-well plate, add Tris-HCI buffer (pH 7.4), a solution of purified human carbonic
anhydrase 1X, and varying concentrations of the test compound.

e Pre-incubate for 10 minutes at room temperature.
« Initiate the reaction by adding a solution of p-NPA in acetonitrile.

e Monitor the formation of p-nitrophenol by measuring the absorbance at 400 nm every 30
seconds for 10 minutes using a microplate reader.

o Calculate the percentage of inhibition and determine the IC50 value.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and biological evaluation
of the target compound.
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Caption: General workflow for the synthesis and evaluation of the representative compound.

Summary of Quantitative Data

The following table presents hypothetical, yet plausible, quantitative data for the biological
activity of the representative compound, based on literature values for similar molecules.
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Assay Test Organism/Enzyme Result (ICso / MIC)
Antimicrobial Staphylococcus aureus 16 pg/mL
Escherichia coli 32 pg/mL
Candida albicans 8 pg/mL
Anticancer Carbonic Anhydrase IX 50 nM
Carbonic Anhydrase |l 250 nM

Conclusion

While a specific, well-documented compound with the molecular formula C14H18BrN304S2 is
not readily apparent in the public domain, this guide provides a comprehensive overview of a
plausible representative structure, 4-bromo-N-(1,1-dioxido-1,3-thiazinan-4-
yl)benzenesulfonamide. Based on the known pharmacological profiles of thiazine and
sulfonamide derivatives, this class of compounds holds significant potential for further
investigation as antimicrobial, anticancer, and antiviral agents. The provided experimental
protocols and workflows offer a foundational framework for the synthesis, characterization, and
biological evaluation of these and structurally related novel chemical entities. Further research
into the structure-activity relationships of such compounds is warranted to optimize their
therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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